molecular formula C24H46N8O4S B1228708 Methanohexohydroisoindoline ethylguanidine hemisulfate CAS No. 21073-23-4

Methanohexohydroisoindoline ethylguanidine hemisulfate

Cat. No.: B1228708
CAS No.: 21073-23-4
M. Wt: 542.7 g/mol
InChI Key: RIJOFRIOSKAMSK-RUWFSMMESA-N
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Description

Methanohexohydroisoindoline ethylguanidine hemisulfate is a complex organic compound with the molecular formula C24H46N8O4S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity .

Industrial Production Methods

In industrial settings, the production of methanohexohydroisoindoline ethylguanidine hemisulfate may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize yield and minimize impurities, ensuring the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Methanohexohydroisoindoline ethylguanidine hemisulfate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the substituent introduced .

Scientific Research Applications

Methanohexohydroisoindoline ethylguanidine hemisulfate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methanohexohydroisoindoline ethylguanidine hemisulfate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanohexohydroisoindoline ethylguanidine hemisulfate is unique due to its combination of the methanohexohydroisoindoline core and the ethylguanidine group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-[2-[(1R,2R,6S,7S)-4-azatricyclo[5.2.1.02,6]decan-4-yl]ethyl]guanidine;sulfuric acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C12H22N4.H2O4S/c2*13-12(14)15-3-4-16-6-10-8-1-2-9(5-8)11(10)7-16;1-5(2,3)4/h2*8-11H,1-7H2,(H4,13,14,15);(H2,1,2,3,4)/t2*8-,9+,10-,11+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIJOFRIOSKAMSK-RUWFSMMESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2CN(C3)CCN=C(N)N.C1CC2CC1C3C2CN(C3)CCN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CN(C3)CCN=C(N)N.C1C[C@H]2C[C@@H]1[C@@H]3[C@H]2CN(C3)CCN=C(N)N.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H46N8O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21073-23-4
Record name Methanohexohydroisoindoline ethylguanidine hemisulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021073234
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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